molecular formula C12H14O3 B1309296 (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid CAS No. 1878-59-7

(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid

Cat. No. B1309296
CAS RN: 1878-59-7
M. Wt: 206.24 g/mol
InChI Key: WCKYBLCGUSVWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” consists of a tetrahydro-naphthalene ring attached to an acetic acid molecule via an oxygen atom . The InChI Key of the compound is ALYBIMJZZHULRK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” is 351.7ºC at 760mmHg, and its flash point is 248.7ºC . The compound has a density of 1.162g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Crystal Structure Studies

  • Crystal Packing Analysis : A study on dicarboxylic acids and esters attached to a naphthalene ring, including (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid, explored their crystal packing. The study revealed different structural arrangements based on weak intermolecular interactions like C–H⋯O and C–H⋯π hydrogen bonds (Mondal et al., 2008).

Anticancer Research

  • Synthesis and Anticancer Evaluation : Research involving the synthesis of derivatives of naphthoxyacetic acid, including (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid, demonstrated potential anticancer activity. This study highlighted the synthesis and in vitro evaluation of these compounds against various cancer cell lines (Salahuddin et al., 2014).

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYBLCGUSVWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397077
Record name (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid

CAS RN

1878-59-7
Record name (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Reactant of Route 3
Reactant of Route 3
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Reactant of Route 4
Reactant of Route 4
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Reactant of Route 5
Reactant of Route 5
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Reactant of Route 6
Reactant of Route 6
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.